2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylaminophenyl group, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone ring, followed by the introduction of the chlorophenyl and dimethylaminophenyl groups. The final step involves the formation of the isoindole-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its possible therapeutic effects.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chlorophenyl)-2-[4-(methylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[1-(4-Chlorophenyl)-2-[4-(ethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-27(2)17-11-7-15(8-12-17)21-22(25(32)28(21)18-13-9-16(26)10-14-18)29-23(30)19-5-3-4-6-20(19)24(29)31/h3-14,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAMODUUQZKLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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